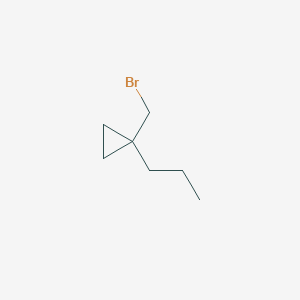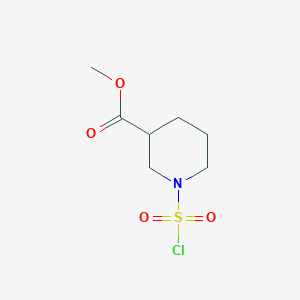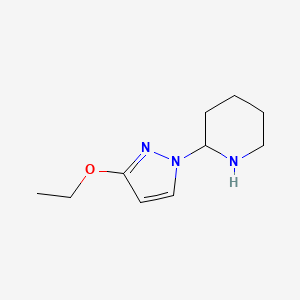
1-(Bromomethyl)-1-propylcyclopropane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Bromomethyl)-1-propylcyclopropane is an organic compound characterized by a cyclopropane ring substituted with a bromomethyl group and a propyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(Bromomethyl)-1-propylcyclopropane can be synthesized through several methods. One common approach involves the bromination of cyclopropylmethyl ketones or aldehydes in the presence of ethyl cyanoacetate or malononitrile and cyanogen bromide (BrCN) with triethylamine (Et3N) as a base . This reaction typically yields the desired product in excellent yields within a short reaction time.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(Bromomethyl)-1-propylcyclopropane undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.
Cyclopropanation Reactions: The cyclopropane ring can participate in cyclopropanation reactions, forming more complex structures.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, various substituted cyclopropane derivatives can be obtained.
Oxidation Products: Oxidation can yield cyclopropyl ketones or carboxylic acids.
Reduction Products: Reduction can produce cyclopropyl alcohols or hydrocarbons.
Applications De Recherche Scientifique
1-(Bromomethyl)-1-propylcyclopropane has several scientific research applications, including:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals and bioactive molecules.
Material Science: It is employed in the synthesis of polymers and advanced materials with unique properties.
Biological Studies: The compound is used in studies related to enzyme inhibition and protein interactions.
Mécanisme D'action
The mechanism of action of 1-(Bromomethyl)-1-propylcyclopropane involves the formation of reactive intermediates, such as cyclopropylmethyl cations or radicals, which can interact with various molecular targets. These intermediates can undergo nucleophilic substitution, addition, or rearrangement reactions, leading to the formation of new products. The specific pathways and molecular targets depend on the reaction conditions and the nature of the reactants involved.
Comparaison Avec Des Composés Similaires
1-(Chloromethyl)-1-propylcyclopropane: Similar in structure but with a chlorine atom instead of bromine.
1-(Bromomethyl)-1-ethylcyclopropane: Similar but with an ethyl group instead of a propyl group.
1-(Bromomethyl)-1-methylcyclopropane: Similar but with a methyl group instead of a propyl group.
Uniqueness: 1-(Bromomethyl)-1-propylcyclopropane is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to its analogs. The presence of the bromomethyl group makes it a versatile intermediate for various chemical transformations, while the propyl group influences its steric and electronic characteristics .
Propriétés
Formule moléculaire |
C7H13Br |
|---|---|
Poids moléculaire |
177.08 g/mol |
Nom IUPAC |
1-(bromomethyl)-1-propylcyclopropane |
InChI |
InChI=1S/C7H13Br/c1-2-3-7(6-8)4-5-7/h2-6H2,1H3 |
Clé InChI |
MSWMVTGPASYFQO-UHFFFAOYSA-N |
SMILES canonique |
CCCC1(CC1)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2,6-Dioxaspiro[4.5]decane-9-sulfonamide](/img/structure/B13218053.png)
![2-{[(Tert-butoxy)carbonyl]amino}-3-hydroxy-3-[6-(pyrrolidin-1-yl)pyridin-3-yl]propanoic acid](/img/structure/B13218054.png)


![2-Benzyl-4,4-difluoro-octahydrocyclopenta[c]pyrrole](/img/structure/B13218075.png)

![{6-Azaspiro[3.4]octan-7-yl}methanol](/img/structure/B13218078.png)
![5-{[(Tert-butoxy)carbonyl]amino}-3-[(2,2,2-trifluoroethoxy)methyl]pentanoic acid](/img/structure/B13218081.png)



